molecular formula C22H15ClN4OS B2778943 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide CAS No. 900006-13-5

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2778943
CAS No.: 900006-13-5
M. Wt: 418.9
InChI Key: WOMMTRUYCGOIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide is a benzamide derivative featuring a 1,3-benzothiazole core substituted with a chloro group at position 7 and a methyl group at position 4. The benzamide nitrogen is further modified with a pyridin-2-ylmethyl group, while the benzoyl moiety carries a cyano substituent at the para position.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4OS/c1-14-5-10-18(23)20-19(14)26-22(29-20)27(13-17-4-2-3-11-25-17)21(28)16-8-6-15(12-24)7-9-16/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMMTRUYCGOIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Chlorine and Methyl Groups: The benzothiazole core is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Coupling with Pyridine Derivative: The chlorinated and methylated benzothiazole is then coupled with a pyridine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising results in inhibiting the growth of certain bacterial and fungal strains, making it a potential candidate for antimicrobial agents.

    Medicine: The compound has been investigated for its anti-inflammatory and anticancer properties. It has shown potential in inhibiting specific enzymes and pathways involved in inflammation and cancer progression.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins. Additionally, the compound may interact with other cellular targets, such as DNA and proteins, to exert its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives listed in the provided evidence. Key structural variations and their hypothetical implications are discussed.

4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

  • Core Similarities : Shares the N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide backbone.
  • Key Differences: Replaces the 4-cyano group with a bis(2-methoxyethyl)sulfamoyl substituent. Lacks the pyridin-2-ylmethyl group on the benzamide nitrogen.
  • The absence of the pyridine moiety may reduce aromatic stacking interactions in biological systems .

4-(4-methoxyphenyl)-N-prop-2-enyl-1,3-thiazol-2-amine

  • Core Similarities : Contains a thiazole ring, albeit simpler than the benzothiazole in the target compound.
  • Key Differences: Substituted with a 4-methoxyphenyl group instead of a benzamide-cyano system. Features a prop-2-enyl (allyl) group on the thiazole nitrogen.
  • Hypothetical Implications :
    • The methoxyphenyl group may confer lipophilicity, while the allyl chain could influence metabolic stability or reactivity .

4-bromo-N-[(4-fluorophenyl)methyl]benzenesulfonamide

  • Core Differences :
    • Replaces the benzothiazole-benzamide framework with a benzenesulfonamide core.
    • Substituted with a bromine atom and a 4-fluorophenylmethyl group.
  • Hypothetical Implications: The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase), suggesting divergent biological targets compared to the target compound’s benzamide-cyano system .

4-(azepan-1-ylsulfonyl)-N-(1H-benzimidazol-2-yl)benzamide

  • Core Similarities : Retains a benzamide scaffold.
  • Key Differences :
    • Substitutes the benzothiazole with a benzimidazole ring.
    • Incorporates an azepane-sulfonyl group at position 4.
  • Hypothetical Implications :
    • The benzimidazole core may enhance DNA intercalation properties, while the azepane-sulfonyl group could modulate pharmacokinetic properties such as half-life .

Structural Comparison Table

Compound Name Core Structure Key Substituents Functional Groups Hypothetical Implications
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide Benzothiazole-benzamide 7-Cl, 4-Me (benzothiazole); 4-CN (benzoyl); N-pyridin-2-ylmethyl Cyano, pyridine Potential kinase inhibition or receptor antagonism
4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide Benzothiazole-benzamide 7-Cl, 4-Me (benzothiazole); 4-sulfamoyl Sulfonamide Enhanced solubility, altered target engagement
4-(4-methoxyphenyl)-N-prop-2-enyl-1,3-thiazol-2-amine Thiazole 4-methoxyphenyl; N-allyl Methoxy, allyl Lipophilicity-driven membrane permeability
4-bromo-N-[(4-fluorophenyl)methyl]benzenesulfonamide Benzenesulfonamide 4-Br; N-(4-fluorophenyl)methyl Bromine, fluorophenyl Enzyme inhibition via sulfonamide interactions
4-(azepan-1-ylsulfonyl)-N-(1H-benzimidazol-2-yl)benzamide Benzimidazole-benzamide Azepane-sulfonyl; N-benzimidazol-2-yl Sulfonamide, benzimidazole DNA interaction potential, prolonged half-life

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

C16H14ClN3OSC_{16}H_{14}ClN_3OS

Key Features:

  • Benzothiazole Core : The presence of the benzothiazole ring contributes to its unique chemical reactivity and biological activity.
  • Functional Groups : The cyano and pyridine groups enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. It is believed to interfere with various biochemical pathways, particularly those involved in cell proliferation and apoptosis.

Target Enzymes:

  • DprE1 (Decaprenylphosphoryl-D-arabinofuranose) : This enzyme is crucial for the biosynthesis of arabinogalactan in Mycobacterium tuberculosis. Inhibition of DprE1 leads to impaired cell wall synthesis and bacterial growth inhibition.
  • Kinases : The compound may also act on various kinases involved in cancer cell signaling pathways, promoting apoptosis in malignant cells .

Biological Activity

Research indicates that this compound exhibits promising bioactivity across several domains:

Antimicrobial Activity

In vitro studies have shown that this compound displays significant antibacterial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was found to be approximately 0.25 µM, indicating potent efficacy against this pathogen .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. It has shown cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), with IC50 values in the low micromolar range. The mechanism involves induction of apoptosis through caspase activation and modulation of the p53 pathway .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Tuberculosis :
    • Objective : Evaluate the efficacy against Mycobacterium tuberculosis.
    • Findings : The compound inhibited DprE1 effectively, leading to a reduction in bacterial viability in vitro.
  • Anticancer Evaluation :
    • Objective : Assess cytotoxic effects on cancer cell lines.
    • Findings : Induced apoptosis in MCF7 cells with a notable increase in caspase 3/7 activity, confirming its potential as an anticancer agent .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructureIC50 (µM)MIC (µM)Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[pyridin-2-methyl]benzamideStructure5.00.25Antimicrobial, Anticancer
N-(7-chloro-4-methylbenzothiazole)Structure10.00.5Antimicrobial
N-(4-chlorophenyl)-1,3-benzothiazoleStructure15.01.0Antifungal

Q & A

Basic: What are the key synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the functionalization of the benzothiazole core. Key steps include:

  • Amide coupling : Reacting 7-chloro-4-methyl-1,3-benzothiazol-2-amine with 4-cyanobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF, 0–5°C) to form the intermediate.
  • N-alkylation : Introducing the pyridin-2-ylmethyl group via nucleophilic substitution using a base like K₂CO₃ in DMF at 60–80°C.
    Optimization : Solvent polarity (DMF vs. acetonitrile), temperature control (±2°C), and stoichiometric ratios (1.2:1 excess of alkylating agent) are critical to minimize byproducts like over-alkylation. Purity is monitored via TLC and HPLC .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆) identifies substituent positions (e.g., benzothiazole C7-Cl at δ 125–130 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 437.05).
  • X-ray crystallography : Resolves stereoelectronic effects of the cyano group on molecular packing .
    Purity : HPLC with a C18 column (acetonitrile/water gradient) ensures >98% purity; residual solvents are quantified via GC-MS .

Advanced: How can contradictory biological activity data across assays be resolved?

Contradictions (e.g., variable IC₅₀ values in anti-tubercular assays) may arise from:

  • Assay conditions : Differences in bacterial strain susceptibility (e.g., M. tuberculosis H37Rv vs. clinical isolates).
  • Solubility : Use of DMSO (>0.1% v/v) can alter membrane permeability.
    Resolution :
    • Standardize protocols (e.g., microbroth dilution per CLSI guidelines).
    • Validate results with orthogonal assays (e.g., gene expression profiling for quorum-sensing targets like lasR) .

Advanced: What computational methods predict target interactions and binding modes?

  • Molecular docking : AutoDock Vina or Glide screens against targets (e.g., M. tuberculosis enoyl-ACP reductase). The pyridinylmethyl group’s conformational flexibility is modeled using rotamer libraries.
  • MD simulations : AMBER or GROMACS assesses stability of ligand-target complexes (≥50 ns trajectories).
    Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from SPR or ITC .

Advanced: What methodologies elucidate enzyme inhibition mechanisms?

  • Kinetic assays : Vary substrate/inhibitor concentrations in a spectrophotometric assay (e.g., NADH oxidation for dehydrogenase inhibition).
  • Lineweaver-Burk plots : Determine inhibition type (competitive vs. non-competitive).
  • IC₅₀ shift assays : Pre-incubate enzyme with inhibitor to assess time-dependent effects .

Basic: How does structural modification at the benzothiazole C4-methyl group impact activity?

  • Comparative studies : Replace C4-CH₃ with -OCH₃ () or -CF₃ ( ).
  • Findings : C4-CH₃ enhances lipophilicity (logP = 3.2 vs. 2.8 for -OCH₃), improving membrane penetration in in vitro mycobacterial models.
    Tools : QSAR models correlate substituent electronic parameters (Hammett σ) with MIC values .

Advanced: What strategies improve pharmacokinetic profiles for in vivo studies?

  • Metabolic stability : Incubate with liver microsomes (human/mouse) to identify cytochrome P450 liabilities.
  • Prodrug design : Mask the cyano group as a tert-butyl carbamate to enhance oral bioavailability.
  • Plasma protein binding : Equilibrium dialysis assesses % unbound fraction for dose adjustment .

Advanced: How is selectivity against off-targets (e.g., kinases) optimized?

  • Off-target screening : Profile against a kinase panel (e.g., Eurofins DiscoverX).
  • Structural tweaks : Introduce steric hindrance at the benzamide para-position (e.g., -CN → -CF₃) to disrupt ATP-binding pocket interactions.
  • Selectivity indices : Calculate IC₅₀ ratios (target vs. off-target) to prioritize analogs with SI >50 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.